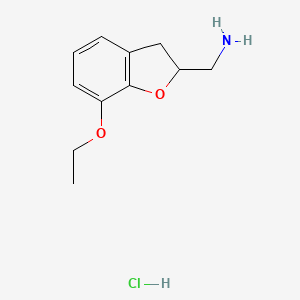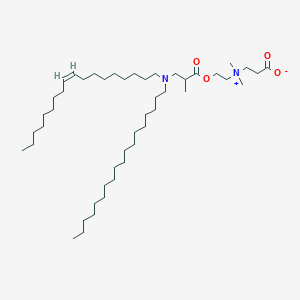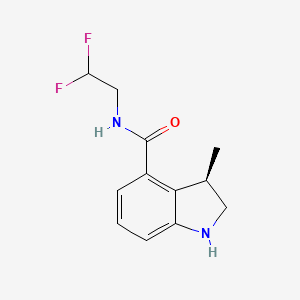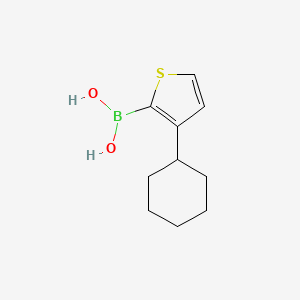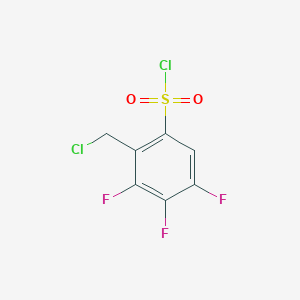
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride is an organosulfur compound that features a sulfonyl chloride group attached to a benzene ring substituted with chloromethyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride typically involves the chloromethylation of 3,4,5-trifluorobenzene followed by sulfonylation. One common method involves the reaction of 3,4,5-trifluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride to introduce the chloromethyl group. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, although the presence of electron-withdrawing groups like trifluoromethyl and sulfonyl chloride makes it less reactive towards electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions to neutralize the hydrochloric acid byproduct.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
科学的研究の応用
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives .
類似化合物との比較
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the trifluoromethyl and sulfonyl chloride groups.
Chloromethyl Methyl Ether: Used in similar synthetic applications but is less reactive due to the absence of the sulfonyl chloride group.
3-(Chloromethyl)benzoyl Chloride: Shares the chloromethyl group but has a benzoyl group instead of the sulfonyl chloride.
Uniqueness
2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups, which impart distinct reactivity and properties. The trifluoromethyl group increases the compound’s electron-withdrawing ability, making it more reactive towards nucleophiles, while the sulfonyl chloride group provides a versatile site for further chemical modifications .
特性
分子式 |
C7H3Cl2F3O2S |
|---|---|
分子量 |
279.06 g/mol |
IUPAC名 |
2-(chloromethyl)-3,4,5-trifluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-2-3-5(15(9,13)14)1-4(10)7(12)6(3)11/h1H,2H2 |
InChIキー |
UMKBFDVMXPCCOH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)Cl)CCl)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)

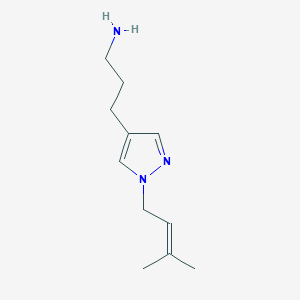
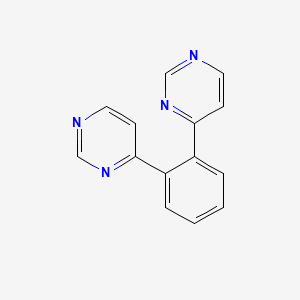
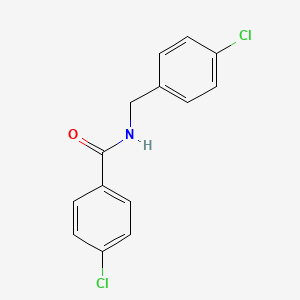
![6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13342457.png)
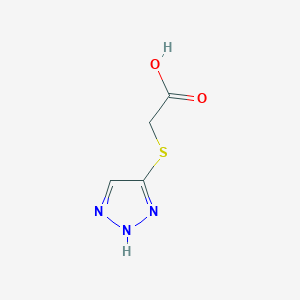
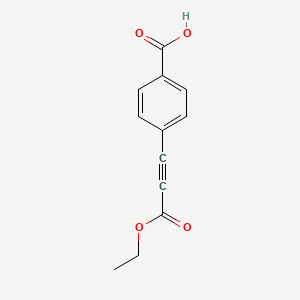
![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)

